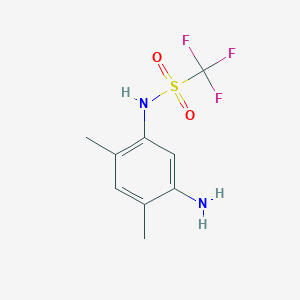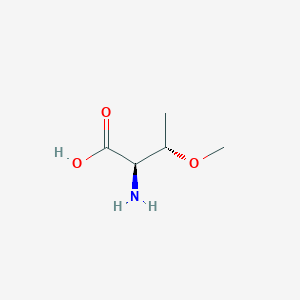
O-methyl-d-threonine
Vue d'ensemble
Description
O-methyl-d-threonine is a derivative of the amino acid threonine, where a methyl group is attached to the oxygen atom of the hydroxyl group. This compound has the molecular formula C5H11NO3 and is known for its unique structural and functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-methyl-d-threonine can be synthesized through various methods. One common approach involves the use of threonine aldolases, which catalyze the formation of carbon-carbon bonds, enabling the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Another method involves the esterification of D-allothreonine followed by intramolecular cyclization and ring opening to obtain D-threonine .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts such as threonine aldolases, which offer high stereoselectivity and mild reaction conditions. These enzymes are isolated from various bacterial and fungal species and are used to catalyze the synthesis of β-hydroxy-α-amino acids .
Analyse Des Réactions Chimiques
Types of Reactions: O-methyl-d-threonine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The hydroxyl side-chain can undergo O-linked glycosylation and phosphorylation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include threonine kinases for phosphorylation and various aldehydes for aldol reactions . The conditions for these reactions typically involve mild temperatures and neutral pH to maintain the integrity of the amino acid structure.
Major Products Formed: The major products formed from the reactions of this compound include phosphorylated derivatives and glycosylated compounds. These products are important in various biochemical pathways and have significant biological functions .
Applications De Recherche Scientifique
O-methyl-d-threonine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chiral building block for the synthesis of pharmaceuticals and fine chemicals . In biology, it is studied for its role in protein synthesis and metabolic pathways . In medicine, it is explored for its potential therapeutic effects and its role in the biosynthesis of essential amino acids . In industry, it is used in the production of chiral additives and reagents .
Mécanisme D'action
The mechanism of action of O-methyl-d-threonine involves its incorporation into metabolic pathways where it interferes with the biosynthesis of threonine and methionine . This interference leads to growth inhibition in certain bacterial species, making it a potential antimicrobial agent . The molecular targets and pathways involved include threonine dehydrogenase and threonine kinase .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to O-methyl-d-threonine include O-methyl-dl-threonine and O-methyl-dl-serine . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness: this compound is unique due to its specific methylation at the hydroxyl group, which alters its chemical properties and biological activity.
Propriétés
IUPAC Name |
(2R,3S)-2-amino-3-methoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWLJLGIAUCCL-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



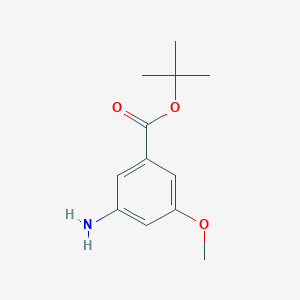

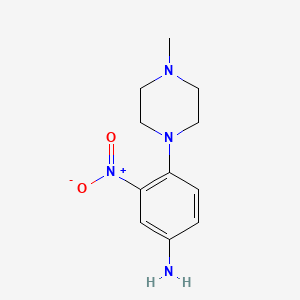
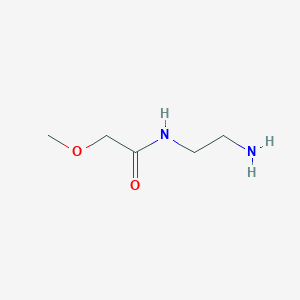
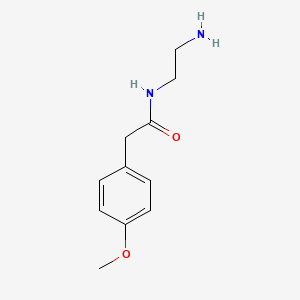
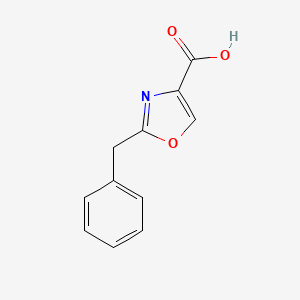

![methyl 2-[(2Z)-3-oxopiperazin-2-ylidene]acetate](/img/structure/B3143830.png)
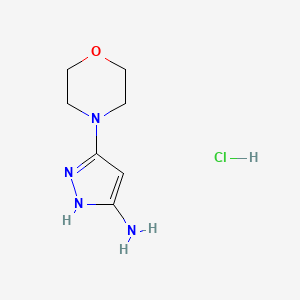

![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B3143855.png)

